(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine
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Overview
Description
(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine is a chemical compound with the molecular formula C14H18N2 and a molecular weight of 214.31 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine typically involves the reaction of 2,5-dimethylpyrrole with benzylamine under specific conditions. One common method includes refluxing a mixture of 2,5-dimethylpyrrole and benzylamine in ethanol with a few drops of glacial acetic acid for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase, which are crucial for bacterial growth and survival . The compound’s binding interactions with these enzymes’ active sites disrupt their normal function, leading to antibacterial and antitubercular effects .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Known for its role in improving monoclonal antibody production in cell cultures.
N-Benzylpiperonylamine: Shares structural similarities and is used in similar research applications.
Uniqueness
(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methanamine stands out due to its unique combination of a benzyl group and a dimethylpyrrole moiety, which imparts distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
(1-benzyl-2,5-dimethylpyrrol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-11-8-14(9-15)12(2)16(11)10-13-6-4-3-5-7-13/h3-8H,9-10,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLVMFFJGRFAAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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